molecular formula C14H20N2O5 B1445106 5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid CAS No. 1252657-86-5

5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid

Cat. No. B1445106
Key on ui cas rn: 1252657-86-5
M. Wt: 296.32 g/mol
InChI Key: IKDSOZSAZOWWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08853215B2

Procedure details

To a stirred solution of tert-butyl 4-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]piperidine-1-carboxylate (8.90 g, 28.7 mmol) in methanol (340 mL) was added 1 M NaOH solution (86 mL). After being stirred at room temperature for 2 h, the reaction mixture was concentrated to about one quarter. To this mixture was added ethyl acetate (80 mL) and the mixture was acidified with 10% KHSO4 solution under ice-cooling. The organic layer was separated, washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting light yellow solid was triturated with diisopropyl ether to give the title compound (7.32 g, 86%) as a light yellow solid.
Name
tert-butyl 4-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]piperidine-1-carboxylate
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
86 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]=[CH:7][O:8][C:9]=1[CH:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]1)=[O:4].[OH-].[Na+]>CO>[C:19]([O:18][C:16]([N:13]1[CH2:14][CH2:15][CH:10]([C:9]2[O:8][CH:7]=[N:6][C:5]=2[C:3]([OH:4])=[O:2])[CH2:11][CH2:12]1)=[O:17])([CH3:22])([CH3:20])[CH3:21] |f:1.2|

Inputs

Step One
Name
tert-butyl 4-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]piperidine-1-carboxylate
Quantity
8.9 g
Type
reactant
Smiles
COC(=O)C=1N=COC1C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
86 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
340 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to about one quarter
ADDITION
Type
ADDITION
Details
To this mixture was added ethyl acetate (80 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting light yellow solid was triturated with diisopropyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=C(N=CO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.32 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.